![molecular formula C6H4N2OS2 B186077 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 117516-97-9](/img/structure/B186077.png)
2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Descripción general
Descripción
“2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound that has been identified in various studies for its broad spectrum antibacterial activity and reasonable antifungal activity . It has been the subject of research due to its potential applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 hours for classic conventional heating . Another study reported the synthesis of a series of related compounds in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Applications
Antimicrobial Activity: This compound has been identified as having broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg mL−1, indicating its potential as an antibacterial agent .
Antifungal Activity: In addition to its antibacterial properties, it also shows reasonable antifungal activity with an MIC of 31.25 μg mL−1 .
Antitubercular Agent: A number of derivatives of this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Ra (ATCC 25177), showing significant antimycobacterial activity .
Antitumor Activity: Some derivatives have demonstrated potent antitumor activity, making them candidates for further research in cancer treatment .
Propiedades
IUPAC Name |
2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBCDCLMGDIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394066 | |
Record name | 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
CAS RN |
117516-97-9 | |
Record name | 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What are the potential therapeutic applications of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives?
A: Research suggests that these compounds hold promise as potential therapeutic agents for inflammatory diseases and phenylketonuria (PKU). Specifically, some derivatives have shown significant in vitro inhibition of COX-2, a key enzyme involved in inflammation [, , ]. Additionally, two specific compounds, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one and 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3- d]pyrimidin-4(1H)-one, have demonstrated the ability to stabilize mutant forms of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU, potentially offering a novel therapeutic strategy for this genetic disorder [].
Q2: How does the structure of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one impact its biological activity?
A: While the provided research doesn't offer a detailed structure-activity relationship (SAR) analysis, it highlights that modifications to the core structure can significantly impact biological activity. For example, introducing a methanesulfonamide group to the 3-amino position of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one resulted in derivatives with noteworthy COX-2 inhibitory activity []. Similarly, the presence of specific substituents in compounds like 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one and 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3- d]pyrimidin-4(1H)-one proved crucial for their ability to stabilize PAH []. These findings underscore the importance of systematic structural modifications in optimizing the desired biological activity of this class of compounds.
Q3: Are there established synthetic routes for the production of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives?
A: Yes, researchers have developed various synthetic approaches. One method involves the base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with isothiocyanates, leading to the formation of 3-substituted-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones []. Interestingly, employing microwave irradiation in this reaction allowed for the isolation of the uncyclized intermediates, ethyl 4,5-dimethyl-2-[(substituted carbamothioyl)amino]thiophene-3-carboxylates, providing valuable insights into the reaction mechanism []. These synthetic strategies pave the way for the development of more efficient and diverse libraries of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives for further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.